![molecular formula C7H6BrNO2 B1450837 3-Bromo-2-hydroxybenzaldehyde oxime CAS No. 28177-82-4](/img/structure/B1450837.png)
3-Bromo-2-hydroxybenzaldehyde oxime
Overview
Description
“3-Bromo-2-hydroxybenzaldehyde oxime” is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-hydroxybenzaldehyde oxime” consists of a benzene ring substituted with a bromo group, a hydroxy group, and an oxime group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“3-Bromo-2-hydroxybenzaldehyde oxime” has a density of 1.7±0.1 g/cm3, a boiling point of 278.3±30.0 °C at 760 mmHg, and a flash point of 122.1±24.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Organic Synthesis
3-Bromo-2-hydroxybenzaldehyde oxime: is a valuable compound in organic synthesis. It can be used as a precursor for the synthesis of various heterocyclic compounds . The oxime function in the compound can undergo cyclization reactions to form heterocycles, which are core structures in many pharmaceuticals. Additionally, its ability to participate in metal-catalyzed cross-coupling reactions makes it a versatile building block for constructing complex organic molecules.
Analytical Chemistry
In analytical chemistry, oximes such as 3-Bromo-2-hydroxybenzaldehyde oxime can be used as derivatizing agents to improve the detection of aldehydes and ketones . They react with carbonyl groups to form more stable and detectable products, facilitating the analysis of these compounds in various samples.
Medicinal Chemistry
The oxime group in 3-Bromo-2-hydroxybenzaldehyde oxime is significant in medicinal chemistry. Oximes can act as inhibitors or reactivators of certain enzymes, making them potential therapeutic agents . For instance, they can be explored for the development of antidotes against organophosphate poisoning, which inhibits acetylcholinesterase, an essential enzyme in the nervous system.
Materials Science
In materials science, 3-Bromo-2-hydroxybenzaldehyde oxime can contribute to the design of novel materials. Its molecular structure allows it to act as a ligand, coordinating with metals to form metal-organic frameworks (MOFs) or coordination polymers . These materials have applications in gas storage, catalysis, and as sensors.
Environmental Science
3-Bromo-2-hydroxybenzaldehyde oxime: may play a role in environmental science as a part of chemical sensors for detecting pollutants . The oxime group can interact with metal ions, which can be useful in the development of sensors that detect heavy metals in water sources, aiding in environmental monitoring and remediation efforts.
Industrial Applications
In the industrial context, 3-Bromo-2-hydroxybenzaldehyde oxime can be used in the synthesis of dyes, pigments, and other fine chemicals . Its bromine atom makes it a reactive intermediate that can be further functionalized to create a variety of industrial products with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
Oximes in general are known to interact with aldehydes and ketones .
Mode of Action
3-Bromo-2-hydroxybenzaldehyde oxime, like other oximes, interacts with its targets through a nucleophilic addition reaction . The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal . On the other hand, reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes is known to involve the reaction of aldehydes or ketones with hydroxylamine . This reaction results in the formation of oximes, which can have significant effects on various biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 216032 Da , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The formation of oximes from aldehydes or ketones can result in significant changes in the chemical environment, potentially affecting various cellular processes .
properties
IUPAC Name |
2-bromo-6-[(E)-hydroxyiminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMOCQYUOSVORL-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725227 | |
Record name | 2-Bromo-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28177-82-4 | |
Record name | 2-Bromo-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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